molecular formula C24H26N4O4 B2736975 3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 899745-71-2

3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2736975
CAS No.: 899745-71-2
M. Wt: 434.496
InChI Key: JPGQCNRDSGHAHO-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, which is a common pharmacophore in medicinal chemistry due to its electron-rich aromatic ring that enhances binding interactions with biological targets . The presence of the pyrrolidinyl and pyridazinyl moieties further contributes to its pharmacological profile, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridazinyl ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of trimethoxyquinone derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Halogenated trimethoxyphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The trimethoxyphenyl group is known to inhibit tubulin polymerization, affecting cell division.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the pyridazinyl and pyrrolidinyl groups, resulting in different biological activities.

    3,4,5-Trimethoxyphenylacetic Acid: Another compound with the trimethoxyphenyl group but different pharmacological properties.

    3,4,5-Trimethoxyphenethylamine: Known for its psychoactive effects, differing significantly in its mechanism of action.

Uniqueness

3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to the combination of the trimethoxyphenyl, pyridazinyl, and pyrrolidinyl groups, which together confer a distinct set of biological activities and potential therapeutic applications .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-30-20-14-17(15-21(31-2)23(20)32-3)24(29)25-18-8-6-7-16(13-18)19-9-10-22(27-26-19)28-11-4-5-12-28/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGQCNRDSGHAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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